5-Acetamido-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide
描述
Structure
3D Structure
属性
CAS 编号 |
1093070-14-4 |
|---|---|
分子式 |
C22H22N2O2 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-15-10-11-19(24-16(2)25)14-21(15)22(26)23-13-12-18-8-5-7-17-6-3-4-9-20(17)18/h3-11,14H,12-13H2,1-2H3,(H,23,26)(H,24,25) |
InChI 键 |
SSWAXHWHEZPTLC-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)NCCC2=CC=CC3=CC=CC=C32 |
同义词 |
(Z)-5-((Z)-(1-hydroxyethylidene)amino)-2-methyl-N-((R)-1-(naphthalen-1-yl)ethyl)benzimidic acid |
产品来源 |
United States |
Enzymatic and Structural Biology of Plpro
PLpro Domain Architecture and Catalytic Mechanism
The catalytic mechanism of PLpro is characteristic of cysteine proteases. mdpi.com It begins with the deprotonation of the catalytic cysteine residue by a histidine residue, which is oriented by an aspartic acid residue. mdpi.commdpi.com The resulting highly reactive thiolate ion then performs a nucleophilic attack on the carbonyl carbon of the peptide bond in the substrate. mdpi.com This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site before the peptide bond is ultimately cleaved. nih.govmdpi.com
The active site of PLpro contains a classic catalytic triad (B1167595), essential for its proteolytic activity. nih.govpnas.org In SARS-CoV-2 PLpro, this triad is composed of the amino acid residues Cysteine-111 (Cys111), Histidine-272 (His272), and Aspartic acid-286 (Asp286). mdpi.comresearchgate.net These residues are located at the interface of the thumb and palm subdomains. nih.govmdpi.com The catalytic cysteine is situated in the thumb domain, while the histidine and aspartic acid residues are housed within the palm domain. nih.govmdpi.com The aspartic acid residue orients the histidine through a hydrogen bond, enabling the histidine to deprotonate the cysteine, thus initiating the catalytic process. mdpi.commdpi.com This specific arrangement is crucial for the enzyme's function. pnas.org
Structural Components of the Catalytic Triad
Roles of PLpro in Viral Polyprotein Processing
PLpro plays an indispensable role in the viral life cycle by processing the large viral polyproteins (pp1a and pp1ab) that are translated from the viral RNA genome. biorxiv.orgresearchgate.net This proteolytic activity is essential for releasing individual non-structural proteins (nsps) that will form the viral replication machinery. asm.orgnih.gov
PLpro is responsible for cleaving the viral polyprotein at three specific sites, liberating nsp1, nsp2, and nsp3. biorxiv.orgnih.gov These cleavage sites are located at the boundaries between nsp1/nsp2, nsp2/nsp3, and nsp3/nsp4. biorxiv.orgasm.org The enzyme exhibits a distinct substrate specificity, recognizing and cleaving a conserved tetrapeptide motif, typically Leu-X-Gly-Gly (LXGG), where X can be an amino acid like Lysine or Arginine. mdpi.comasm.org This consensus sequence is critical for recognition, and mutations within this motif can significantly reduce processing efficiency. asm.org The specificity for this sequence is determined by the S4 subsite of the enzyme, which accommodates the leucine (B10760876) residue in a hydrophobic pocket. biorxiv.org
The proteolytic processing of the viral polyprotein by PLpro is a prerequisite for the assembly of the viral replication and transcription complex (RTC). biorxiv.orgmdpi.com The RTC is a multi-protein machinery responsible for replicating the viral RNA genome and transcribing subgenomic RNAs. biorxiv.org By releasing nsp1, nsp2, and nsp3, PLpro initiates the cascade of events leading to the formation of this complex. biorxiv.orgnih.gov Nsp3, the large protein that contains the PLpro domain, is itself a crucial scaffold protein within the RTC, interacting with other nsps and anchoring the complex to host cell membranes. nih.gov Therefore, the precise and efficient cleavage by PLpro is fundamental for establishing a functional replication environment for the virus. mdpi.commdpi.com
Cleavage Sites and Substrate Specificity
Host Immune Modulation by PLpro
Beyond its role in viral polyprotein processing, PLpro is a key player in the virus's strategy to evade the host's innate immune system. nih.govmdpi.com It achieves this by functioning as a deubiquitinating (DUB) and deISGylating enzyme, targeting host cell proteins. nih.govnih.gov
PLpro can recognize and cleave ubiquitin (Ub) and the interferon-stimulated gene 15 (ISG15) protein from host proteins. mdpi.commdpi.com Ubiquitination and ISGylation are critical post-translational modifications that regulate host signaling pathways, including those essential for antiviral defense, such as the type I interferon response. mdpi.commdpi.com For instance, PLpro has been shown to remove ISG15 from the RNA sensor MDA5 and to cleave ubiquitin chains from proteins like IRF3, which are key activators of the interferon response. nih.govmdpi.complos.org By reversing these modifications, PLpro effectively dismantles the host's antiviral signaling, suppressing the production of interferons and other immune mediators. mdpi.complos.org This dual function of processing viral proteins and disarming host immunity makes PLpro a critical virulence factor. nih.govmdpi.com
Deubiquitinating Activity (DUB)
PLpro's deubiquitinating activity involves the removal of ubiquitin (Ub), a small regulatory protein, from host cell proteins. nih.gov This process, known as ubiquitination, is a type of post-translational modification that plays a critical role in a vast array of cellular processes, including immune signaling. nih.gov By cleaving ubiquitin from host proteins, PLpro can disrupt these signaling pathways.
Specifically, PLpro has been shown to target and cleave both K48- and K63-linked polyubiquitin (B1169507) chains. plos.orgnih.gov K48-linked ubiquitination often tags proteins for degradation by the proteasome, while K63-linked chains are typically involved in signaling pathways, including those that activate antiviral responses. For instance, SARS-CoV PLpro can cleave K48-linked polyubiquitin chains from IκBα, preventing its degradation and thereby blocking the NF-κB signaling pathway, a key component of the inflammatory response. plos.orgrcsb.org Furthermore, PLpro from various coronaviruses can remove K63-linked polyubiquitin chains from critical signaling molecules like STING, TRAF3, and IRF3, which are essential for the production of type I interferons (IFNs), the body's first line of defense against viral infections. researchgate.netuniprot.orgmdpi.com
The ability of PLpro to act as a DUB is dependent on its catalytic activity. asm.org However, some studies suggest that PLpro may also possess a catalytic activity-independent mechanism for inhibiting interferon induction. asm.org
DeISGylating Activity
In addition to its DUB activity, PLpro can also remove the ubiquitin-like modifier, Interferon-Stimulated Gene 15 (ISG15), from host proteins. nih.govplos.org ISG15 is induced by type I interferons and can be conjugated to host and viral proteins in a process called ISGylation. nsf.gov This modification has been shown to have antiviral effects.
PLpro's deISGylating activity is a potent mechanism for counteracting the host's antiviral response. nih.gov By removing ISG15 from target proteins, PLpro can reverse the antiviral state induced by interferons. For example, SARS-CoV-2 PLpro has been shown to cleave ISG15 from IRF3, a key transcription factor for type I interferon production, thereby attenuating the interferon response. nih.govmdpi.com Studies have shown that SARS-CoV-2 PLpro exhibits a preference for cleaving ISG15 over ubiquitin. nih.govmdpi.com The interaction with ISG15 is complex, involving both of ISG15's ubiquitin-like domains. nsf.govscienceopen.com This bivalent binding contributes to the high affinity and specificity of PLpro for ISG15. plos.org
Mechanisms of Host Antiviral Response Evasion
The DUB and deISGylating activities of PLpro are central to its ability to help coronaviruses evade the host's innate immune response. nih.govplos.org By targeting key signaling molecules in the interferon and NF-κB pathways, PLpro effectively dampens the production of antiviral cytokines and chemokines. mdpi.combiorxiv.org
One of the primary targets of PLpro is the STING-mediated signaling pathway. researchgate.netuniprot.org STING is an adaptor protein that plays a crucial role in detecting viral DNA and initiating an interferon response. PLpro from several human coronaviruses, including SARS-CoV-2, has been shown to bind to and deubiquitinate STING, disrupting its ability to activate downstream signaling components like TBK1 and IRF3. researchgate.netnih.gov This leads to a suppression of type I interferon production. researchgate.net
Furthermore, PLpro can inhibit the RIG-I-like receptor (RLR) signaling pathway, which is responsible for detecting viral RNA. frontiersin.org SCoV2-PLpro has been shown to potently suppress IFN production induced by RIG-I and its downstream signaling components. frontiersin.org This is achieved through the removal of K63-linked polyubiquitin chains from key proteins in the RLR pathway, including RIG-I, MAVS, TBK1, and TRAF3. frontiersin.org
The combined effect of these activities is a significant blunting of the host's initial antiviral defenses, allowing the virus to replicate more effectively. nih.gov The inhibition of PLpro has been shown to impair the virus-induced cytopathogenic effect, maintain the antiviral interferon pathway, and reduce viral replication in infected cells. nih.gov
Comparative Structural and Functional Analysis of PLpro Across Coronaviruses
For instance, SARS-CoV-2 PLpro and SARS-CoV PLpro share approximately 83% sequence identity, while the identity with MERS-CoV PLpro is much lower, at around 30%. aip.orgresearchgate.net These sequence differences translate into functional distinctions. SARS-CoV-2 PLpro shows a preference for cleaving ISG15, whereas SARS-CoV PLpro predominantly targets ubiquitin chains. nih.govbiorxiv.org In contrast, MERS-CoV PLpro appears to bind both ubiquitin and ISG15 with similar affinity. embopress.org
Structural studies have revealed the basis for these differences. For example, subtle variations in the S2 ubiquitin-binding site of SARS-CoV-2 PLpro are thought to diminish its ability to hydrolyze K48-linked ubiquitin chains compared to SARS-CoV PLpro. biorxiv.org The blocking loop 2 (BL2) is another region of variability that plays a crucial role in inhibitor binding and can differ significantly between SARS-CoV and MERS-CoV PLpro. globalbiodefense.comnih.gov
These comparative analyses are crucial for understanding the unique pathogenic features of different coronaviruses and for the development of broad-spectrum antiviral inhibitors that can target conserved regions of the PLpro enzyme. mdpi.com
Strategies for Plpro Inhibitor Discovery and Design
High-Throughput Screening (HTS) Approaches
High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify potential inhibitors. nih.gov This approach has been instrumental in discovering initial "hits" that can be further developed into potent drug candidates. iucr.orgnih.gov
Development of Robust Biochemical Assays for Screening
The foundation of any successful HTS campaign is a reliable and reproducible biochemical assay. acs.org For PLpro, several types of assays have been developed to measure the enzyme's activity and its inhibition by test compounds.
The most common methods are fluorescence-based assays. mdpi.com Fluorescence Resonance Energy Transfer (FRET)-based assays are widely used and amenable to HTS formats. acs.orgacs.org These assays utilize a peptide substrate containing a fluorophore and a quencher. When the substrate is cleaved by PLpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. reactionbiology.com While highly reproducible, these enzymatic assays can be prone to false positives. acs.org To address this, other assays are often used in conjunction.
Fluorescence Polarization (FP) assays represent another robust HTS method. acs.org An FP assay was developed using a fluorescein-labeled probe, demonstrating suitability for HTS with a high Z' factor, a statistical measure of assay quality. acs.org This assay measures the binding affinity of inhibitors to PLpro, and results have shown a positive correlation with the inhibitory potency measured in enzymatic assays. acs.org
Other biochemical assays employed in PLpro inhibitor screening include:
Fluorescence Thermal Shift Assays (FTSA): These assays, also known as differential scanning fluorimetry (DSF), measure the thermal stability of PLpro. nih.gov The binding of an inhibitor typically stabilizes the protein, leading to an increase in its melting temperature. This method was used to screen a library of 1300 compounds, identifying 53 hits that affected PLpro's stability. nih.gov
Substrate-Specific Assays: Assays can use various substrates that mimic the natural targets of PLpro, such as peptides like Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) or protein substrates like Ubiquitin-AMC. reactionbiology.comnih.gov An assay based on the natural protein substrate ISG15 linked to fluorescent proteins (CFP and YFP) has also been developed to better replicate the biological context. mdpi.com
Table 1: Biochemical Assays for PLpro Inhibitor Screening
| Assay Type | Principle | Common Substrates/Probes | Key Features |
|---|---|---|---|
| FRET-based Enzymatic Assay | Cleavage of a peptide substrate separates a fluorophore and quencher, increasing fluorescence. acs.org | Dabcyl-FTLRGG/APTKV-Edans acs.org | Highly reproducible, amenable to HTS, but can have false positives. acs.org |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light when a small labeled probe binds to the larger PLpro enzyme. acs.org | Fluorescein-labeled biarylphenyl probe (e.g., Jun12781) acs.org | Suitable for HTS in 384-well plates; quantifies binding affinity. acs.org |
| Fluorescence Thermal Shift (FTSA/DSF) | Measures the change in protein melting temperature upon ligand binding. acs.orgnih.gov | N/A (monitors intrinsic protein fluorescence) | Identifies compounds that bind and stabilize or destabilize the target protein. nih.gov |
| ISG15-based FRET Assay | Uses a FRET substrate created by linking CFP and YFP with ISG15, a natural protein substrate of PLpro. mdpi.com | CFP-ISG15-YFP mdpi.com | More biologically relevant as it uses a natural protein substrate. mdpi.com |
Cell-Based Phenotypic and Target-Based Screening Platforms
To overcome the limitations of biochemical assays and to assess the activity of inhibitors within a biological context, cell-based screening platforms are crucial. acs.org These assays can predict the cellular antiviral activity of compounds and are often used as a secondary screen to validate hits from primary HTS campaigns. nih.govresearchgate.net
One innovative platform is the FlipGFP PLpro assay . acs.org This cell-based reporter assay can be used in Biosafety Level 2 (BSL-2) laboratories, which is a significant advantage as work with the infectious SARS-CoV-2 virus requires more stringent BSL-3 facilities. acs.org The assay provides a way to test the intracellular activity of PLpro inhibitors and has shown a positive correlation with antiviral activity. acs.org
Luciferase complementation assays are another powerful cell-based tool. nih.gov In this system, a luciferase enzyme is split into two parts, and the PLpro cleavage site is inserted between them. When PLpro is active, it cleaves the reporter, allowing the luciferase fragments to reassemble and produce a measurable light signal. nih.gov Inhibition of PLpro results in a decrease in luminescence. This method has been used to screen large libraries of clinical-stage or FDA-approved drugs for repurposing. nih.gov
Finally, antiviral plaque reduction assays (PRA) are used to confirm the antiviral efficacy of lead compounds. mdpi.com These assays are typically performed in cell lines like Vero-E6, which are susceptible to viral infection. nih.govmdpi.com The ability of a compound to reduce the formation of viral plaques (areas of cell death) provides a direct measure of its antiviral activity. mdpi.com
Table 2: Cell-Based Screening Platforms for PLpro Inhibitors
| Platform | Principle | Cell Line | Purpose |
|---|---|---|---|
| FlipGFP Assay | A reporter system where PLpro activity controls the fluorescence of a Green Fluorescent Protein variant. acs.org | Various | Tests intracellular activity of inhibitors in a BSL-2 setting. acs.orgacs.org |
| Luciferase Complementation Assay | PLpro cleavage of a reporter construct leads to luciferase activity; inhibitors reduce the signal. nih.gov | HEK293T | High-throughput screening of large compound libraries. nih.gov |
| Plaque Reduction Assay (PRA) | Measures the reduction in virus-induced cell death (plaques) in the presence of an inhibitor. mdpi.com | Vero-E6 mdpi.com | Determines the effective concentration (EC50) and confirms antiviral activity. nih.govmdpi.com |
| Activity-Based Diagnostic (ABDx) | Measures PLpro activity directly in unprocessed lysates from patient samples. researchgate.netmedrxiv.org | N/A | Rapid detection of active infections and screening of antivirals. medrxiv.org |
Rational Drug Design Methodologies
Rational drug design utilizes knowledge of the three-dimensional structure of the target protein to guide the discovery and optimization of inhibitors. researchgate.netmdpi.com This approach is often more efficient than traditional screening methods, as it focuses on designing molecules that are predicted to bind effectively to the target. mdpi.com
Structure-Based Drug Design (SBDD)
Structure-Based Drug Design (SBDD) is a powerful methodology that has been successfully applied to discover novel and potent non-covalent PLpro inhibitors. biorxiv.orgnih.gov The process begins with the three-dimensional structure of the target protein, which is then used to design or select compounds that fit into the active or allosteric sites. mdpi.com For PLpro, SBDD has been used to optimize initial hits, such as GRL0617, into more potent inhibitors with improved antiviral activity. nih.govmicropublication.org
The foundation of SBDD is high-resolution structural data, primarily obtained through X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM). researchgate.netmdpi.com These techniques have been revolutionary in virology, providing detailed atomic-level views of viral proteins and how they interact with inhibitors. researchgate.net
As of recent analyses, over 70 three-dimensional structures of PLpro in complex with various ligands have been deposited in the Protein Data Bank (PDB). mdpi.com These structures provide invaluable insights into ligand-binding features and the conformational changes that occur upon binding. acs.orgmdpi.com For example, the co-crystal structure of PLpro with the inhibitor GRL0617 revealed that the inhibitor binds in a way that induces a conformational change in a region known as the "BL2 loop," effectively shutting down the enzyme's activity. acs.org Similarly, cryo-EM has been used to determine the structure of other critical viral components, contributing to a holistic understanding of the viral life cycle. mdpi.com
Detailed analysis of ligand-PLpro complex structures is the cornerstone of advancing inhibitor design. mdpi.com By examining the precise interactions between an inhibitor and the protein, researchers can make targeted chemical modifications to improve potency and selectivity.
Structural analyses have revealed that most PLpro inhibitors bind to the substrate recognition sites, particularly the S3/S4 and SUb2 pockets. mdpi.com The BL2 loop is a particularly important and dynamic region that often forms part of the inhibitor binding site. nih.govresearchgate.net Key amino acid residues have been identified as critical for inhibitor binding. For instance, studies have highlighted the importance of interactions with residues such as Glu167, Gln269, and Tyr268 for various inhibitors. aip.orgresearchgate.netnih.gov
The analysis of these complexes allows for a step-by-step modification of compounds. aip.org Researchers have successfully leveraged this approach to discover novel binding sites, such as the "Val70Ub site," which was identified through the analysis of a covalent inhibitor, Jun11313. aip.org By designing compounds that exploit both this new site and the established BL2 groove, inhibitors with inhibitory constants (Ki values) in the low nanomolar range have been developed. aip.org This iterative process of structural determination, analysis, and chemical synthesis accelerates the development of promising antiviral candidates. aip.orgnih.gov
Utilization of X-ray Crystallography and Cryo-Electron Microscopy Data
Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful tool in identifying novel lead compounds for drug development. nih.govwikipedia.org This technique focuses on screening libraries of small, low-molecular-weight chemical fragments (typically < 300 Da) to identify those that bind weakly to the target protein. wikipedia.org These initial "hits" can then be optimized and grown into more potent, drug-like molecules. nih.govwikipedia.org
In the context of PLpro, FBDD offers a strategic advantage in exploring new chemical space and identifying novel inhibitor scaffolds. nih.gov A notable application of this method involved a protein-observed NMR screening of a fragment library against SARS-CoV-2 PLpro. This screen identified 77 fragment hits that bound to two distinct regions of the protein. nih.gov Importantly, these fragments were structurally different from known inhibitors like GRL-0617, opening up new avenues for inhibitor design. nih.gov The identification of these unique fragments provides a valuable starting point for medicinal chemists to design novel and potent PLpro inhibitors. nih.govnih.gov
De Novo Design Strategies
De novo design strategies aim to create entirely new molecules that are tailored to bind to a specific target, such as PLpro. This approach often utilizes computational algorithms to generate novel chemical structures from the ground up. mdpi.comnih.gov
One successful application of de novo design for PLpro inhibitors involved the use of generative neural networks. mdpi.com This method led to the design of a molecule, named PLpro-50, which demonstrated promising interactions with the PLpro active site through hydrogen bonding, salt bridges, and π–π stacking. mdpi.com The designed molecule also exhibited a favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, suggesting its potential as a drug candidate. mdpi.com Another approach utilized deep reinforcement learning to generate a library of small molecules with features characteristic of both Mpro and PLpro inhibitors. nih.gov This strategy aims to develop dual-target inhibitors, which could offer a broader spectrum of antiviral activity. nih.gov
Computational Approaches in PLpro Inhibitor Identification
Computational methods are indispensable in modern drug discovery, offering a time- and cost-effective way to screen vast chemical libraries and predict the binding of potential inhibitors. archivesofmedicalscience.com These in silico techniques are crucial for identifying promising lead compounds for further experimental validation. preprints.orgarchivesofmedicalscience.com
Virtual screening is a key computational technique used to identify potential drug candidates from large compound databases. nih.gov This can be broadly categorized into two approaches:
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. nih.gov Large libraries of compounds are computationally "docked" into the binding site of PLpro to predict their binding affinity and orientation. nih.govresearchgate.net For example, a virtual screening of over 2 million compounds from the ZINC15 database against PLpro identified several potential inhibitors with better-predicted binding scores than the known co-crystallized ligand. researchgate.net Similarly, screening of FDA-approved drugs identified labetalol (B1674207) and levomefolic acid as potential PLpro inhibitors. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the chemical structures of known active compounds to identify other molecules with similar properties. pensoft.net
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. mdpi.compensoft.net It is a fundamental tool in virtual screening and helps in understanding the interactions between a potential inhibitor and the amino acid residues in the PLpro active site. pensoft.netresearchgate.net For instance, molecular docking studies have been used to screen natural compounds from mahogany and identify potential PLpro inhibitors like 7-deacetoxy-7-oxogedunin and 3β-hydroxy-stigmast-5-en-7-one. researchgate.net
Following docking, molecular dynamics (MD) simulations are often performed to evaluate the stability of the predicted protein-ligand complex over time. preprints.orgfrontiersin.org MD simulations provide insights into the dynamic behavior of the complex, helping to confirm the stability of the interactions observed in docking studies. preprints.orgresearchgate.net These simulations have been crucial in validating the binding of numerous potential PLpro inhibitors identified through various screening methods. pensoft.netfrontiersin.orgtandfonline.com
Pharmacophore modeling is a powerful technique in ligand-based drug design. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific target. frontiersin.org
For PLpro, structure-based pharmacophore models have been developed using the crystal structure of the enzyme in complex with known inhibitors like GRL0617. frontiersin.orgtandfonline.com These models serve as 3D queries to screen compound databases for molecules that match the required pharmacophoric features. frontiersin.org This approach has successfully identified novel and potent PLpro inhibitors, with some compounds showing significantly better inhibitory activity than the reference inhibitor. frontiersin.orgnih.gov By combining pharmacophore modeling with molecular docking, researchers can refine the search for promising drug candidates. frontiersin.org
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)
Drug Repurposing and Scaffold Hopping Approaches for PLpro Inhibition
In the quest for effective antivirals targeting the papain-like protease (PLpro), drug repurposing and scaffold hopping have emerged as crucial and accelerated strategies. These approaches leverage existing knowledge of approved drugs or known chemical frameworks to bypass the lengthy process of de novo drug discovery, which proved vital during the urgent global health crisis of the COVID-19 pandemic. frontiersin.org PLpro's essential roles in viral replication and suppression of the host's innate immune response make it a prime target for therapeutic intervention. mdpi.comnews-medical.net
Drug Repurposing for PLpro Inhibition
Drug repurposing involves screening existing, clinically approved drugs or late-stage clinical candidates for new therapeutic uses. frontiersin.org This strategy is advantageous as it can potentially fast-track candidates to clinical trials, given their known safety and pharmacokinetic profiles. nih.gov For PLpro, this has involved screening large libraries of compounds to identify molecules with inhibitory activity against the enzyme.
One major focus has been the screening of libraries of deubiquitinase (DUB) and cysteine protease inhibitors, due to PLpro's dual functions. nih.govnih.gov An experimental screen of 33 deubiquitinase and 37 cysteine protease inhibitors identified several potent candidates. nih.gov Among these, seven inhibitors, including GRL0617, SJB2-043, TCID, DUB-IN-1, DUB-IN-3, PR-619, and S130, demonstrated an IC50 value below 40 μM. nih.gov Notably, GRL0617, SJB2-043, TCID, and PR-619 had IC50 values below 10 μM. nih.gov SJB2-043 was particularly unique, showing a remarkable IC50 of 0.56 μM, although it only partially inhibited the enzyme, suggesting a possible allosteric binding mechanism. nih.govbiorxiv.org
Broader screening efforts have also yielded promising results. A screen of the MedChemExpress bioactive compound library identified EACC, KY-226, and Tropifexor as potent PLpro inhibitors with IC50 values ranging from 3.39 to 8.28 µM. biorxiv.org Tropifexor, in particular, showed antiviral activity against SARS-CoV-2 in Calu-3 cells with an EC50 of 4.03 µM. biorxiv.org Similarly, screening of a library of clinically approved drugs identified Tanshinone IIA sulfonate sodium and Chloroxine as PLpro inhibitors with IC50 values under 10 μM. researchgate.net
Other repurposed candidates identified through various screening campaigns include:
Doxorubicin : An anticancer drug that was found to inhibit MERS-CoV PLpro with an IC50 value of 1.67 μM. mdpi.com
Disulfiram : An anticancer drug identified as an inhibitor of PLpro from SARS-CoV, SARS-CoV-2, and MERS-CoV. mdpi.com
Raloxifene : A selective estrogen receptor modulator that inhibited PLpro with an IC50 of 3.28 ± 0.29 μM. acs.org
Cetylpyridinium chloride : A quaternary ammonium (B1175870) compound that showed dual activity, inhibiting PLpro with an IC50 of 2.72 ± 0.09 μM. acs.org
Kinase inhibitors : Several kinase inhibitors were identified as PLpro inhibitors for the first time, including Olmutinib (IC50 = 0.54 ± 0.04 μM), Bosutinib (IC50 = 4.23 ± 0.28 μM), Crizotinib (IC50 = 3.81 ± 0.04 μM), and Dacomitinib (IC50 = 3.33 ± 0.06 μM). acs.org
Despite these efforts, some large-scale screens, such as one involving the 11,804-compound ReFRAME library, reported that no compounds showed sufficient activity or specificity to warrant further clinical progression. nih.gov This highlights that while drug repurposing offers a rapid screening path, identifying a highly potent and specific inhibitor remains a significant challenge. frontiersin.org
Table 1: Repurposed Drug Candidates for PLpro Inhibition
| Compound | Original Indication / Class | Reported PLpro IC50 |
| SJB2-043 | Deubiquitinase Inhibitor | 0.56 µM |
| TCID | Deubiquitinase Inhibitor | < 10 µM |
| PR-619 | Deubiquitinase Inhibitor | < 10 µM |
| Tropifexor | Farnesoid X Receptor Agonist | 3.39 - 8.28 µM |
| Doxorubicin | Anticancer Drug | 1.67 µM (MERS-CoV) |
| Tanshinone IIA sulfonate sodium | Cardiovascular Drug | < 10 µM |
| Chloroxine | Antifungal/Antibacterial | < 10 µM |
| Raloxifene | Selective Estrogen Receptor Modulator | 3.28 µM |
| Cetylpyridinium chloride | Antiseptic | 2.72 µM |
| Olmutinib | Kinase Inhibitor | 0.54 µM |
| Bosutinib | Kinase Inhibitor | 4.23 µM |
| Crizotinib | Kinase Inhibitor | 3.81 µM |
| Dacomitinib | Kinase Inhibitor | 3.33 µM |
Scaffold Hopping for PLpro Inhibitor Design
Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones (scaffolds) that are structurally distinct from a known active compound but retain similar biological activity. semanticscholar.orgnih.gov This approach is instrumental in discovering novel chemical series with improved properties, such as enhanced potency, better metabolic stability, or the ability to circumvent existing patents. semanticscholar.orgresearchgate.net
For PLpro, two primary chemical scaffolds have been the focus of extensive optimization efforts: the benzamide (B126) series, exemplified by GRL-0617 , and the piperidine-carboxamide series, represented by compounds like 5c and 3k . frontiersin.orgfrontiersin.org
The non-covalent inhibitor GRL-0617, originally developed for SARS-CoV PLpro, has been a cornerstone for scaffold hopping and structure-based design. semanticscholar.orgnih.gov Its co-crystal structure with SARS-CoV-2 PLpro provides a detailed template for designing new, more potent inhibitors. semanticscholar.orgnih.govresearchgate.net In one major in silico study, GRL-0617 was used as a reference to screen over 339,000 compounds from various chemical libraries. semanticscholar.orgnih.govresearchgate.net This ligand-based virtual screening, or scaffold-hopping, identified 24 distinct scaffolds with structural and electrostatic similarities to GRL-0617, leading to the discovery of four novel and lipophilic scaffolds for further exploration. semanticscholar.orgresearchgate.net
The second major scaffold family is based on a piperidine (B6355638) ring. frontiersin.orgnih.gov Compounds 5c and 3k , also developed initially for SARS-CoV PLpro, were found to be effective against the SARS-CoV-2 enzyme. frontiersin.orgfrontiersin.org A co-crystal structure of SARS-CoV-2 PLpro bound to inhibitor 3k has guided medicinal chemistry campaigns to improve the scaffold's binding affinity and its absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.orgnih.gov These efforts have led to the development of new compounds with improved solubility and stability, which have shown promising antiviral activity in cell-based infection models. frontiersin.orgnih.gov
More recent research has utilized advanced computational techniques, such as topology-constrained molecular generation, to perform scaffold hopping exercises. biorxiv.org Starting from known inhibitors like GRL-0617, these methods have discovered entirely new chemical series, such as quinoline-based compounds, that exhibit nanomolar potency in enzymatic assays and excellent antiviral activity in cellular models. biorxiv.org The goal of these scaffold hopping strategies is not just to find new structures but to optimize them by exploring different binding sites on the PLpro enzyme to enhance potency and efficacy. biorxiv.org
Mechanistic Characterization of Plpro Inhibitors
Modes of PLpro Inhibition (e.g., Competitive, Non-Competitive, Uncompetitive)
Inhibitors of PLpro can be classified based on their mechanism of action, which dictates how they interact with the enzyme and its substrate. The primary modes of inhibition observed for PLpro are competitive, non-competitive, uncompetitive, and mixed-type. mdpi.comuq.edu.au
Competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. This type of inhibition can be overcome by increasing the substrate concentration. A notable example is GRL0617, a potent competitive inhibitor of PLpro. pnas.org Other compounds, such as 6-mercaptopurine (B1684380) (6MP) and 6-thioguanine (B1684491) (6TG), also act as competitive inhibitors. mdpi.com
Non-competitive inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of substrate concentration. Disulfiram has been shown to act as a noncompetitive inhibitor for MERS-CoV PLpro. mdpi.com
Uncompetitive inhibitors bind only to the enzyme-substrate complex. This mode of inhibition is less common but has been observed with some natural product inhibitors of PLpro. mdpi.com
Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. acs.orgnih.gov These inhibitors often exhibit characteristics of both competitive and non-competitive inhibition. acs.orgnih.gov For instance, some inhibitors bind to the flexible BL2 region of PLpro, inducing conformational changes that block substrate access to the catalytic site, behaving as competitive inhibitors despite binding allosterically. acs.org
A variety of natural products, including tanshinones, diarylheptanoids, geranylated flavonoids, chalcones, coumarins, and polyphenols, have been identified as reversible inhibitors of PLpro, demonstrating these different modes of inhibition. mdpi.com
Enzyme Kinetics of PLpro-Inhibitor Interactions
Enzyme kinetics studies are fundamental to characterizing the potency and mechanism of PLpro inhibitors. These studies involve measuring the rate of the enzymatic reaction at different concentrations of the inhibitor and substrate. acs.org Key parameters derived from these analyses include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For example, the noncovalent lead inhibitor that was optimized to produce GRL0617 had an initial IC50 of 20 μM, which was improved to 600 nM (0.6 µM) through synthetic optimization. pnas.org Another inhibitor, YM155, inhibits SARS-CoV-2 PLpro with an IC50 value of 2.47 μM. frontiersin.org
The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity. For GRL0617, kinetic studies revealed a Ki value of 0.49 ± 0.08 μM, confirming it as a potent inhibitor. pnas.org For the phenothiazine (B1677639) derivative, compound 5, enzyme kinetic studies with SARS-CoV-2 PLpro showed a Ki of 30 µM. biorxiv.org
Kinetic data are often analyzed using graphical methods like Lineweaver-Burk or Dixon plots to determine the mode of inhibition. acs.orgbiorxiv.org For instance, analysis of kinetic data for a dual inhibitor of SARS-PLpro and MERS-PLpro (compound 4) determined its mechanism to be mixed-type inhibition for SARS-PLpro and competitive inhibition for MERS-PLpro. nih.gov
Binding Site Analysis and Specific Interaction Fingerprints
The interaction between PLpro and its inhibitors is dictated by the specific binding sites on the enzyme and the chemical properties of the inhibitor.
Active Site Binding
The active site of PLpro contains a catalytic triad (B1167595) of residues (Cys111, His272, and Asp286 in SARS-CoV-2 PLpro) responsible for its proteolytic activity. frontiersin.orgfrontiersin.org Many inhibitors are designed to bind directly within or near this active site to block its function.
However, the substrate-binding site of SARS-CoV-2 PLpro presents a challenge for inhibitor design due to the lack of sufficient space near the catalytic cysteine and featureless P1 and P2 sites that recognize glycine (B1666218). frontiersin.orgacs.org Despite these challenges, several inhibitors target this region. For example, covalent inhibitors can form a bond with the catalytic Cys111 residue. mdpi.com Non-covalent inhibitors also interact with key residues in the active site. Interaction fingerprint analyses have shown that polar interactions with residues like Asp164 and Gln269 are crucial for the binding of many non-covalent inhibitors. frontiersin.org
Allosteric Modulation and Distal Binding Sites (e.g., BL2 Groove)
Allosteric inhibitors bind to sites on the enzyme other than the active site, causing conformational changes that inhibit its activity. acs.org Several allosteric sites have been identified on PLpro, offering alternative strategies for inhibitor design. mdpi.comresearchgate.net
One of the most significant allosteric sites is the BL2 groove . acs.orgbiorxiv.org This groove is formed by the closure of the flexible BL2 loop (residues 267-271) upon inhibitor binding. frontiersin.orgbiorxiv.org Inhibitors that bind to the BL2 groove, such as GRL0617 and its derivatives, can stabilize a closed conformation of this loop, thereby blocking substrate access to the active site. acs.orgresearchgate.net This induced-fit mechanism has been a successful strategy for developing potent non-covalent inhibitors. biorxiv.org Docking studies have shown that interactions with Gln269 in the BL2 loop are key for some inhibitors. biorxiv.org
Other identified distal binding sites include:
SUb1 site : A polar groove located about 20 Å from the catalytic center. mdpi.com
SUb2 site : An allosteric site located approximately 30 Å from the catalytic center. mdpi.com
S3/S4 subsites : Most identified inhibitors bind to these substrate recognition sites. nih.govmdpi.com
Exploiting these allosteric sites, particularly the BL2 groove, has led to the development of novel inhibitors with improved potency and slower off-rates. biorxiv.org
Covalent vs. Non-Covalent Inhibition Mechanisms
PLpro inhibitors can be broadly categorized into two main classes based on their binding mechanism: covalent and non-covalent. mdpi.com
Non-covalent inhibitors bind to PLpro through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. pnas.orgmdpi.com GRL0617 is a well-characterized non-covalent inhibitor that binds within the S3-S4 subsites and induces a loop closure, shutting down catalysis. pnas.org The development of potent non-covalent inhibitors demonstrates that specificity can be achieved for pathogenic deubiquitinating enzymes without inhibiting host enzymes. pnas.org
Covalent inhibitors , on the other hand, form a stable, irreversible chemical bond with the enzyme, typically with the catalytic cysteine residue (Cys111). mdpi.commdpi.com This irreversible inactivation can lead to higher potency and a longer duration of action. frontiersin.org The mechanism of covalent inhibition often involves a Michael addition reaction, where an electrophilic group on the inhibitor reacts with the nucleophilic thiol group of the cysteine. mdpi.comresearchgate.net The process generally involves initial non-covalent binding, followed by the formation of the covalent bond. mdpi.com Compounds containing reactive groups like aldehydes, ketones, and epoxy ketones have been explored as covalent PLpro inhibitors. mdpi.com
The design of covalent inhibitors often involves linking a warhead group to a scaffold that directs it to the active site. For example, inhibitors have been designed based on the GRL0617 scaffold by replacing a methyl group with a linker connected to an electrophile to target Cys111. escholarship.org
Conformational Dynamics of PLpro Upon Inhibitor Binding
The binding of an inhibitor to PLpro can induce significant conformational changes in the enzyme, which are crucial for its inhibitory effect. Molecular dynamics (MD) simulations have been instrumental in studying these dynamic changes. researchgate.net
A key region of conformational flexibility is the BL2 loop . frontiersin.orgfrontiersin.org In the absence of an inhibitor, this loop is highly flexible. frontiersin.org Upon inhibitor binding, particularly for those targeting the BL2 groove, the loop becomes stabilized and adopts a more ordered, closed conformation. acs.orgfrontiersin.org This induced stabilization of the BL2 loop is a common feature for many potent non-covalent inhibitors and is essential for blocking substrate access to the active site. acs.orgfrontiersin.org
NMR spectroscopy studies have also provided insights into the conformational dynamics of PLpro in complex with inhibitors like GRL0617. acs.org These studies revealed that even when bound, certain residues in the binding pocket can still undergo conformational exchange, which can inform the design of more effective inhibitors. acs.org
Structure Activity Relationship Sar Studies and Lead Optimization of Plpro Inhibitors
Identification of Key Pharmacophoric Features for Potency
Pharmacophore modeling identifies the essential spatial arrangement of chemical features necessary for a molecule to interact with a specific target receptor and elicit a biological response. For PLpro inhibitors, several key pharmacophoric features have been elucidated through structural and computational studies, primarily centered around the enzyme's substrate-binding subsites. mdpi.comnih.gov
A foundational scaffold for many potent non-covalent inhibitors is derived from GRL0617, a naphthalene (B1677914) derivative that served as an early lead compound. mdpi.comfrontiersin.org Analysis of its binding mode revealed critical interactions. The naphthalene ring occupies a crucial hydrophobic pocket, often referred to as the S1 site or the BL2 groove. acs.orgbiorxiv.org The orientation of this ring, along with an adjacent benzamide (B126) moiety, is vital for engaging the enzyme's BL2 loop, a flexible region that modulates substrate recognition. acs.orgfrontiersin.org
Key interactions for inhibitor potency include:
Hydrogen Bonding: Hydrogen bonds with the backbone amide of Gln269 and the side chain of Asp164 are critical for stabilizing the inhibitor in the active site and inducing a specific conformation of the BL2 loop. biorxiv.org
Hydrophobic Interactions: The naphthalene group or similar aromatic systems form essential hydrophobic interactions within the S3 and S4 substrate-binding sites, which are formed by residues like Tyr264, Tyr273, and Leu162. mdpi.comacs.org
Electrostatic Interactions: A key site for optimization, Site I, contains Glu167. This residue can form electrostatic interactions with cationic amine groups introduced into inhibitor scaffolds, leading to a notable increase in potency. acs.orgbiorxiv.org
BL2-Groove Engagement: A novel binding site, termed the BL2-groove (Site V), located at the base of the BL2-loop, has been identified as a target for improving potency. This site contains hydrophobic residues (Pro248, Pro299) and hydrogen-bonding opportunities (Gly266 backbone amide) that can be engaged by inhibitors. acs.org
For covalent inhibitors, the pharmacophore includes not only these recognition elements but also a reactive electrophilic group, or "warhead," positioned to form a covalent bond with the catalytic Cys111 residue. nih.govresearchgate.netosti.gov The design of these inhibitors often involves connecting a known non-covalent binding scaffold to an electrophile via a suitable linker. researchgate.netnih.gov
Iterative Design and Chemical Synthesis Strategies
The optimization of lead compounds into clinical candidates is an iterative process involving cycles of design, synthesis, and testing. frontiersin.org Structure-based drug design (SBDD) is a cornerstone of this process for PLpro inhibitors, heavily relying on X-ray co-crystal structures of inhibitors bound to the enzyme. biorxiv.orgresearchgate.netnih.gov These structures provide detailed molecular insights into ligand-binding interactions, guiding the rational modification of chemical scaffolds. frontiersin.orgnih.gov
Common strategies include:
Lead Optimization: Starting from a known inhibitor, such as GRL0617 or the piperidine-based compound 5c, medicinal chemistry campaigns generate extensive libraries of analogues. frontiersin.orgfrontiersin.orgnih.gov These campaigns systematically explore modifications to different parts of the scaffold to improve potency and drug-like properties. frontiersin.org
Fragment-Based and de novo Design: In some approaches, novel inhibitors are built from the ground up. This can involve screening fragment libraries to identify small molecules that bind to the target, which are then grown or linked to create more potent molecules. Advanced computational methods, including AI-driven platforms, are also employed to generate entirely new molecular structures with desired binding affinities and synthetic accessibility. biorxiv.org
Synthesis of Covalent Inhibitors: A prominent strategy involves converting a non-covalent inhibitor into a covalent one. This is achieved by introducing a reactive electrophilic warhead, such as a fumarate (B1241708) ester or an α-chloro amide, onto the inhibitor scaffold. researchgate.netosti.gov The design must precisely position the warhead to react with the catalytic cysteine (Cys111) within the active site. researchgate.netnih.gov
Chemical Synthesis Techniques: The synthesis of these complex molecules relies on a range of chemical reactions. Convergent synthesis approaches are common, often utilizing techniques such as reductive amination, amine coupling, and Suzuki–Miyaura cross-coupling reactions to assemble the final inhibitor structures. nih.gov
Impact of Chemical Modifications on Inhibitory Potency and Selectivity
Systematic chemical modifications and the resulting SAR data are crucial for optimizing PLpro inhibitors. Even small changes to a chemical scaffold can have a profound impact on its inhibitory activity. mdpi.com
Starting with the GRL0617 scaffold, researchers found that introducing hydrophilic tertiary amines to interact with Glu167 could enhance potency. biorxiv.orgnih.gov Further optimization by adding a fluorine atom to the benzamide ring led to compound 19 , which exhibited submicromolar potency, a significant improvement over the parent compound. nih.gov Similarly, optimization of another lead series resulted in compounds Jun9-72-2 and Jun9-75-4 , which showed more potent enzymatic inhibition and antiviral activity compared to GRL0617. frontiersin.org
Studies on piperidine-based scaffolds revealed tight SAR around the naphthyl position, where only minor modifications were tolerated to maintain sub-micromolar activity. frontiersin.org In contrast, modifications at the benzylic group proved more malleable and yielded some of the most potent compounds in that series. frontiersin.org
However, not all modifications are beneficial. For instance, replacing specific phenyl rings with furan (B31954) or thiazole (B1198619) heterocycles resulted in a two- to three-fold decrease in potency. acs.org Furthermore, modifications that cause inhibitors to extend into a solvent-exposed region can increase potency in cell-free enzymatic assays but fail to translate to activity in cell-based antiviral assays, possibly because the binding site is occluded in a cellular context. acs.org
| Compound | Modification from Parent Scaffold | IC50 (µM) | Kd (µM) |
|---|---|---|---|
| GRL0617 | Parent Naphthalene Benzamide Scaffold | ~2.0 - 2.4 frontiersin.orgmdpi.com | 10.8 nih.gov |
| 12 | Modification of GRL0617 | 2.1 nih.gov | - |
| 17 | Addition of hydrophilic tertiary amine to analog of 12 | 0.89 nih.gov | - |
| 19 | Addition of 5-fluorine to compound 17 | 0.48 nih.gov | 2.6 nih.gov |
| Jun9-72-2 | Optimized from Jun9-13-7/9 | 0.38 frontiersin.org | - |
| Jun9-75-4 | Optimized from Jun9-13-7/9 | 0.47 frontiersin.org | - |
Selectivity Profiling Against Host Deubiquitinating Enzymes (DUBs)
A critical challenge in developing PLpro inhibitors is ensuring their selectivity. nih.gov PLpro shares functional similarities and a conserved catalytic triad (B1167595) with a large family of human deubiquitinating enzymes (DUBs). pnas.orgbiorxiv.org Off-target inhibition of these host DUBs could lead to undesirable cellular effects. Therefore, rigorous selectivity profiling is an essential step in the lead optimization process. nih.govpnas.org
Promising inhibitor candidates are typically screened against a panel of representative human DUBs to assess their specificity. nih.govnih.gov For example, the non-covalent inhibitor GRL0617 was tested against several human DUBs, including HAUSP, USP18, UCH-L1, and UCH-L3, and was found to be highly selective for PLpro, showing no significant inhibition of these host enzymes. pnas.org Similarly, its optimized analog, 19 , was profiled against 10 different DUBs and also demonstrated high selectivity for SARS-CoV-2 PLpro. nih.gov
In contrast, some peptidomimetic covalent PLpro inhibitors have exhibited cross-reactivity with human DUBs in vitro, highlighting the importance of careful design of the inhibitor's recognition elements and electrophilic warhead to achieve selectivity. nih.gov The design of selective inhibitors often leverages subtle structural differences between the binding sites of PLpro and human DUBs. nih.govnih.gov For example, inhibitors VIR250 and VIR251 were designed to be highly selective for SARS-PLpro variants with minimal inhibition of the human DUB UCH-L3. nih.gov
| Inhibitor | Selectivity Profile Highlights |
|---|---|
| GRL0617 | Showed high selectivity for PLpro; did not inhibit human DUBs HAUSP, USP18, UCH-L1, and UCH-L3. pnas.org |
| 19 | Profiled against 10 human DUBs or DUB-like proteases and showed no significant inhibition at 10 µM, indicating high selectivity. nih.gov |
| VIR250 & VIR251 | Exhibited high selectivity for SARS-CoV PLpro and SARS-CoV-2 PLpro with practically no inhibition of human DUB UCH-L3. nih.gov |
Strategies for Improving Inhibitor Properties for Preclinical Evaluation
Beyond potency and selectivity, a successful preclinical candidate must possess a favorable profile of absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.org A significant focus of lead optimization is therefore dedicated to improving these characteristics to ensure the compound is suitable for in vivo studies. nih.gov
Key strategies include:
Enhancing Metabolic Stability: Many initial lead compounds suffer from poor metabolic stability. GRL0617, for instance, has reported poor metabolic stability, limiting its development. acs.org Medicinal chemistry campaigns aim to identify and replace metabolically labile sites on a molecule without compromising its activity. frontiersin.org For covalent inhibitors, this includes developing more stable electrophilic warheads, as some, like certain fumarate esters, can be metabolically labile. acs.org
Improving Pharmacokinetics (PK): Achieving suitable pharmacokinetic properties, such as oral bioavailability and an appropriate half-life, is a major goal. mdpi.com The development of compounds like GZNL-P36 demonstrates a focus on discovering inhibitors with high oral bioavailability, making them more viable as potential oral therapeutics. biorxiv.orgmdpi.com The ultimate goal is to balance high potency with a PK profile that allows for effective drug concentrations to be maintained in the body. acs.orgfrontiersin.org
Assessing Antiviral Activity in Relevant Cell Models: While enzymatic assays are crucial for determining potency, evaluating inhibitors in cell-based viral replication assays is essential. To obtain more clinically relevant data, it is important to use various human cell lines, such as Calu-3 (human lung adenocarcinoma) or normal human airway epithelial cells, in addition to more common cell lines like Vero E6. frontiersin.orgacs.org
Preclinical Evaluation of Plpro Inhibitors in in Vitro and Ex Vivo Systems
Assessment of Antiviral Efficacy in Cell Culture Models
Cell culture models are fundamental tools for the initial screening and characterization of antiviral compounds. These systems allow for the direct observation of a drug's ability to interfere with the viral life cycle in a controlled environment.
Inhibition of Viral Replication
A primary measure of an antiviral compound's effectiveness is its ability to inhibit viral replication within host cells. For PLpro inhibitors, this involves assessing their capacity to block the enzymatic activity of PLpro, which is essential for processing the viral polyprotein and enabling the formation of a functional replicase complex. researchgate.net
Several studies have demonstrated the potent inhibitory effects of various PLpro inhibitors on viral replication. For instance, the non-covalent inhibitor GRL0617 has been shown to inhibit SARS-CoV viral replication in Vero E6 cells with a half-maximal effective concentration (EC50) of 15 μM. pnas.org Similarly, another compound, PLpro inhibitor 19, was found to inhibit SARS-CoV-2 replication with an EC50 value of 0.18 μM. tocris.com The compound Jun12682 has demonstrated efficacy against SARS-CoV-2 and its variants, with EC50 values ranging from 0.44 to 2.02 µM. biorxiv.org Furthermore, the lead compound GZNL-P36 inhibits SARS-CoV-2 and its variants at the cellular level with EC50 values ranging from 58.2 nM to 306.2 nM. researchgate.netnih.gov In a screen of electrophile compounds, one α-chloro amide fragment, referred to as compound 1, was identified as an inhibitor of SARS-CoV-2 replication in cells. rsc.org
Studies have also explored the potential of combination therapies. For example, one report indicated that combining remdesivir (B604916) with simeprevir, grazoprevir, or paritaprevir (B612276) could reduce viral titers in an in vitro viral replication assay. nih.gov Additionally, treating cells with a combination of Mpro and PLpro inhibitors has been shown to have an additive antiviral effect, inhibiting the replication of the SARS-CoV-2 Delta variant. scienceopen.com
The development of novel assay systems, such as the FlipGFP reporter assay, has facilitated the testing of compounds against full-length nsp3 in a cellular context, providing a more comprehensive understanding of their inhibitory activity. nih.gov
Evaluation in Advanced Cell and Organoid Systems
To better mimic the complexity of human respiratory tissues, researchers are increasingly turning to advanced cell and organoid systems. Airway organoids, for instance, can replicate the structure and function of the human respiratory epithelium and support viral infection, making them a powerful tool for antiviral testing. researchgate.net These systems provide a more physiologically relevant environment to study virus-host interactions and the efficacy of PLpro inhibitors.
Inhibition of PLpro-Mediated Deubiquitinase and DeISGylase Activities in Cellular Contexts
Beyond its role in viral polyprotein processing, PLpro possesses deubiquitinase (DUB) and deISGylase activities, which are crucial for the virus's ability to evade the host's innate immune response. pnas.orgnih.gov PLpro achieves this by cleaving ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) from host proteins. rsc.orgnih.gov Therefore, a key aspect of preclinical evaluation is to assess an inhibitor's ability to block these functions.
Studies have shown that PLpro inhibitors can effectively inhibit these activities. For instance, the compound GRL0617 has been demonstrated to inhibit the deISGylation activity of PLpro in a cell-based assay. frontiersin.org Furthermore, novel 2-phenylthiophene (B1362552) inhibitors have been shown to completely ablate the DUB activity of PLpro. nih.gov The compound 9-aminominocycline (B1505792) (9-AMN) has been identified as an inhibitor of PLpro's proteolytic and deubiquitinase activities by approximately 90%. pcom.edu
Interestingly, research has also aimed to decouple the DUB and deISGylating activities from the essential polyprotein processing function. Mutations have been identified that significantly reduce the DUB activity of PLpro without affecting viral polyprotein processing. nih.govplos.org This allows for a more specific investigation into the role of these immune-evasion functions during infection. For example, SARS-CoV-2 mutants with reduced DUB activity were found to elicit a stronger interferon response in human lung cells. plos.org
Quantitative Assessment of Inhibitory Potency (e.g., IC50, Ki)
To compare the effectiveness of different PLpro inhibitors, their potency is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%, while the Ki value is the dissociation constant that describes the binding affinity between the inhibitor and the enzyme. researchgate.net
A wide range of potencies has been reported for various PLpro inhibitors. For example, GRL0617, a frequently studied non-covalent inhibitor, has a reported IC50 value of 2.4 μM against SARS-CoV-2 PLpro. mdpi.com More potent compounds have been developed, with some exhibiting IC50 values in the nanomolar range. For instance, PLpro inhibitor 19 has an IC50 of 0.44 μM for enzymatic activity. tocris.com Other research has identified compounds with even greater potency, such as Jun11875 with a Ki of 13.2 nM. biorxiv.org A series of 85 noncovalent PLpro inhibitors were designed and synthesized, with potent compounds showing Ki values from 13.2 to 88.2 nM. biorxiv.org
The following interactive table provides a summary of the inhibitory potency of several PLpro inhibitors.
| Compound | IC50 (μM) | Ki (nM) | Cell-based EC50 (μM) |
| GRL0617 | 2.4 mdpi.com, 2.1 ± 0.2 frontiersin.org, 1.92 biorxiv.org | 1,374 biorxiv.org | 15 pnas.org, 68.2 nih.gov, 51.9 biorxiv.org |
| PLpro inhibitor 19 | 0.44 tocris.com | - | 0.18 tocris.com |
| Jun12682 | - | 37.7 biorxiv.org | 0.44 - 2.02 biorxiv.org |
| GZNL-P36 | - | - | 0.0582 - 0.3062 researchgate.netnih.gov |
| Jun11875 | - | 13.2 biorxiv.org | > 10 biorxiv.org |
| Jun12199 | - | - | 0.8 biorxiv.org |
| Jun12197 | - | - | 0.6 biorxiv.org |
| PF-07957472 (4) | 28.0 (hERG) nih.gov | - | - |
| Sitagliptin | - | - | 0.32 scienceopen.com |
| Daclatasvir HCl | - | - | 1.59 scienceopen.com |
| 9-aminominocycline (9-AMN) | 4.15 (proteolytic), 4.55 (DUB) pcom.edu | - | 1.04 (Delta), 2.35 (Omicron) pcom.edu |
| Jun9-75-4 | 0.62 acs.org | - | - |
| Jun9-85-1 | 0.66 acs.org | - | ≤ 10 acs.org |
| Jun9-87-1 | 0.87 acs.org | - | ≤ 10 acs.org |
| Jun9-72-2 | 0.67 acs.org | - | ≤ 10 acs.org |
| Tanshinone I | 17.97 acs.org | - | - |
| Sunitinib | 1.75 pensoft.net | - | - |
| VIR250 | - | - | - |
| VIR251 | - | - | - |
| WEHI-P8 | - | - | - |
| Compound 1 | < 20 (replication) rsc.org | - | - |
| Jun10541R | 0.50 ± 0.04 mdpi.com | 345.3 mdpi.com | 2.92 mdpi.com |
| Jun10963R | 0.56 ± 0.06 mdpi.com | 573.3 mdpi.com | 6.47 mdpi.com |
Viral Resistance Mechanisms to Plpro Inhibitors
Emergence of PLpro Mutations Under Inhibitor Pressure
The development of viral resistance to PLpro inhibitors is often studied through in vitro serial passage experiments. In this method, the virus is cultured in the presence of sub-lethal concentrations of an inhibitor, allowing for the selection and amplification of viral variants that have spontaneously acquired mutations conferring a survival advantage.
Research has identified several key mutations in the PLpro domain of SARS-CoV-2 that arise under pressure from specific inhibitors. For instance, studies involving potent non-covalent inhibitors like Jun12682 and PF-07957472 have led to the identification of resistant mutants. researchgate.netnih.gov Through serial passage experiments, mutations such as E167G (a change from glutamic acid to glycine (B1666218) at position 167) and Q269H (glutamine to histidine at position 269) were found to emerge, conferring resistance to these compounds. researchgate.netnih.gov
Analysis of viral sequence databases has also revealed naturally occurring mutations that can impact inhibitor efficacy. plos.org One such mutation is P247S (proline to serine at position 247), which has been shown in enzymatic assays to reduce the effectiveness of inhibitors. plos.org These findings demonstrate that the PLpro enzyme has the capacity to mutate at specific sites, leading to a decrease in susceptibility to inhibitors. The locations that are repeatedly found to mutate under drug pressure, such as E167, Y268, and Q269, are considered resistance hotspots. nih.gov The covalent peptide inhibitors VIR250 and VIR251 have also been instrumental in characterizing the PLpro active site, and structural data from these interactions can help anticipate regions prone to resistance. nih.govrsc.org
Structural and Functional Consequences of Resistance Mutations on Inhibitor Efficacy
The mutations that confer resistance to PLpro inhibitors do so by inducing structural changes that negatively impact the binding of the drug molecule. These alterations can weaken the interactions between the inhibitor and the enzyme, thereby reducing the inhibitor's ability to block PLpro function.
The inhibitor binding site on PLpro is located between its thumb and palm domains, with a crucial component being the flexible "blocking loop 2" (BL2). plos.org Many potent non-covalent inhibitors, including Jun12682 and PF-07957472, achieve their efficacy by binding to a groove created by this BL2 loop. researchgate.netnih.gov
Mutations within or near this site can have significant consequences:
Weakened Interactions : The resistance mutations identified at hotspots E167, Y268, and Q269 are located in this critical BL2 loop and groove region. nih.gov Molecular dynamics simulations have shown that these mutations weaken the hydrogen bonding and π-π stacking interactions that are essential for the stable binding of inhibitors like Jun12682. researchgate.netnih.gov
Altered Binding Pocket Conformation : A change in an amino acid, such as from the larger glutamic acid to the smaller glycine (E167G), can alter the local shape and chemical environment of the binding pocket. This change can create a less favorable fit for the inhibitor, reducing its binding affinity.
Reduced Inhibitory Potency : The functional consequence of these structural changes is a measurable decrease in the inhibitor's effectiveness. This is often quantified as an increase in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). For example, mutations at position P247 were shown to significantly increase the IC50 values for certain inhibitors, indicating that a higher concentration of the drug is needed to achieve the same level of enzymatic inhibition. plos.org
Ultimately, while the resistant PLpro mutant may retain its ability to process viral polyproteins, its reduced affinity for the inhibitor allows the virus to replicate more effectively in the presence of the drug.
Strategies to Mitigate Resistance Development in PLpro Target
The prospect of viral resistance necessitates the development of strategies to prevent its emergence and overcome its effects. Several key approaches are being pursued in the development of PLpro-targeted therapies.
One of the most promising strategies is combination therapy . oup.com Targeting a single viral protein allows the virus to escape inhibition with just a few mutations. However, simultaneously administering two or more drugs that target different essential viral proteins, such as PLpro and the main protease (Mpro) or the RNA-dependent RNA polymerase (RdRp), creates a much higher genetic barrier to resistance. biorxiv.org For a virus to become resistant, it would need to acquire mutations against both inhibitors, which is a far less probable event. For instance, PLpro inhibitors like Jun12682 have demonstrated consistent activity against SARS-CoV-2 strains that are resistant to the Mpro inhibitor nirmatrelvir. biorxiv.org
Another strategy involves the rational design of resistance-refractory inhibitors . By understanding the structural basis of resistance and identifying mutational hotspots like E167 and Q269, medicinal chemists can design next-generation inhibitors that avoid reliance on interactions with these mutable residues. nih.gov This could involve:
Targeting highly conserved regions of the enzyme that are less likely to mutate because they are critical for the enzyme's fundamental activity. guidetopharmacology.org
Developing inhibitors that bind to multiple sites on the enzyme, which may enhance inhibition and reduce the potential for resistance. mdpi.com
Finally, proactive surveillance of circulating viral strains for mutations in the PLpro gene is a critical public health strategy. plos.org Continuous monitoring can provide early warnings about the emergence of potentially resistant variants, which can guide treatment decisions and inform the development of new diagnostic tools and therapies.
Advanced Methodologies in Plpro Inhibitor Research
Biophysical Techniques for Binding Affinity and Kinetics
A cornerstone of PLpro inhibitor research is the precise measurement of binding affinity and kinetics, which is achieved through several powerful biophysical techniques.
Surface Plasmon Resonance (SPR) is a widely used label-free technology to study biomolecular interactions in real-time. uic.edu It allows for the determination of both the equilibrium dissociation constant (K D ), reflecting the strength of the binding, and the kinetic rate constants for association (k on ) and dissociation (k off ). uic.edu In PLpro research, SPR has been instrumental in confirming hits from high-throughput screening and characterizing the binding of lead compounds. acs.orgbiorxiv.org For instance, the binding affinities of inhibitors like GRL0617 and CPI-169 to SARS-CoV-2 PLpro were determined using SPR, yielding K D values of 1.9 µM and 10.2 µM, respectively. biorxiv.org Competition SPR analyses can also elucidate the mode of inhibition, distinguishing between competitive and allosteric inhibitors. acs.org
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of an inhibitor to PLpro. This provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). ITC has been employed to confirm the binding of inhibitors and to understand the driving forces of the interaction. nih.govbarc.gov.in For example, ITC experiments were crucial in demonstrating that the C-terminus of ISG15 is essential for its binding to SARS-CoV-2 PLpro. nih.gov The technique also helped to characterize the binding of inhibitors like F0213, revealing whether their binding is enthalpically or entropically driven. news-medical.netnih.govresearchgate.net
MicroScale Thermophoresis (MST) is another valuable technique for quantifying biomolecular interactions. sygnaturediscovery.com It measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. sygnaturediscovery.comnih.gov MST is an immobilization-free method that requires only small amounts of the sample. nih.gov It has been used to determine the binding affinities of various peptide and small-molecule inhibitors to PLpro. nih.govpnas.org For example, MST was used to investigate the binding properties of dimeric peptides derived from bothropstoxin-I to PLpro. nih.gov
Structural Determination Techniques
Understanding the three-dimensional structure of PLpro in complex with inhibitors is paramount for structure-based drug design. Several high-resolution techniques are employed for this purpose.
X-ray Crystallography has been the workhorse for determining the atomic-level details of PLpro-inhibitor interactions. mdpi.com To date, numerous crystal structures of PLpro from different coronaviruses have been solved, both in its apo form and in complex with a wide array of inhibitors. mdpi.comresearchgate.net These structures have revealed key binding pockets, such as the S3/S4 substrate recognition sites, and the specific amino acid residues that are critical for inhibitor binding. mdpi.com For instance, the co-crystal structure of SARS-CoV-2 PLpro with GRL0617 revealed important hydrogen bonding interactions. nih.gov Similarly, crystallographic studies of PLpro with inhibitors like Jun11313 have uncovered novel binding sites. aip.org
Cryo-Electron Microscopy (Cryo-EM) is an emerging technique that is particularly useful for studying large and flexible protein complexes. While less frequently used for individual PLpro-inhibitor complexes, it holds potential for characterizing the interaction of PLpro with larger substrates or within the context of the larger viral replication-transcription complex. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides valuable information about the structure, dynamics, and interactions of PLpro in solution. acs.orgnih.gov 1D and 2D NMR techniques, including 1 H, 15 N-HSQC experiments, can be used to map the binding site of an inhibitor by monitoring chemical shift perturbations in the protein upon ligand binding. researchgate.net For example, NMR studies of PLpro in complex with GRL0617 have provided insights into the conformational dynamics of the inhibitor-binding pocket. acs.orgnih.gov Furthermore, 19F NMR-based assays have been developed for screening potential PLpro inhibitors. biorxiv.org
Advanced Spectroscopic and Fluorescence-Based Assays for Enzymatic Activity
To screen for and characterize PLpro inhibitors, a variety of enzymatic assays have been developed that rely on spectroscopic and fluorescence detection methods.
Fluorescence Resonance Energy Transfer (FRET)-based assays are a common high-throughput screening method. These assays typically use a peptide substrate containing a PLpro cleavage site flanked by a FRET donor and acceptor pair. acs.orgmdpi.com Cleavage of the substrate by PLpro separates the FRET pair, leading to a change in the fluorescence signal. This method has been successfully used to screen large compound libraries and identify initial hits. acs.org
Fluorescence-based enzyme assays using small fluorogenic substrates, such as those with a 7-amino-4-methylcoumarin (B1665955) (AMC) tag, are also widely employed to determine the IC 50 values of inhibitors. biorxiv.orgacs.org Upon cleavage by PLpro, the fluorophore is released, resulting in an increase in fluorescence that is proportional to enzyme activity. biorxiv.org
A FlipGFP-based reporter assay has been developed for quantifying intracellular PLpro inhibition. acs.org This cell-based assay provides a more physiologically relevant assessment of inhibitor efficacy and can help eliminate compounds that are cytotoxic or have poor membrane permeability. acs.org
Mass spectrometry (MS)-based assays offer an orthogonal approach to fluorescence-based methods and can help eliminate false positives. nih.gov These assays directly monitor the cleavage of peptide substrates by analyzing the mass of the resulting products. nih.gov
Proteomics-Based Approaches for Identifying PLpro Substrates and Inhibition Specificity
Understanding the full range of viral and host proteins targeted by PLpro is crucial for elucidating its biological functions and the potential off-target effects of its inhibitors. Proteomics-based approaches have been instrumental in this regard.
Proteomic Identification of Cleavage Sites (PICS) is a powerful technique that uses proteome-derived peptide libraries to determine the substrate specificity of a protease. biorxiv.orgresearchgate.netbiorxiv.org This approach has revealed that in addition to its known cleavage preferences, SARS-CoV-2 PLpro also exhibits a preference for basic amino acids at the P1 position. biorxiv.orgresearchgate.net
Affinity purification coupled with mass spectrometry (AP-MS) is used to identify proteins that interact with PLpro. However, due to the often transient nature of protease-substrate interactions, this method has had limited success in identifying PLpro substrates. nih.gov
Substrate phage display is another high-throughput method for profiling the substrate specificity of proteases. nih.gov This technique, coupled with next-generation sequencing, allows for the sensitive and comprehensive identification of peptide substrates, which can then be used to identify putative protein substrates within the human proteome. nih.gov
In Silico Predictive Models for Inhibitor Efficacy and Binding
Computational methods play an increasingly vital role in accelerating the discovery and optimization of PLpro inhibitors.
Molecular docking is a widely used computational technique to predict the binding mode and affinity of small molecules to the PLpro active site. acs.orgpensoft.netmdpi.com It is often used for virtual screening of large compound libraries to identify potential hits. acs.orgacs.orgresearchgate.net Docking studies have been used to investigate the binding of numerous compounds, including curcumin (B1669340) analogs and various approved drugs, to PLpro. pensoft.netresearchgate.net
Molecular dynamics (MD) simulations are used to study the dynamic behavior of the PLpro-inhibitor complex over time. frontiersin.org These simulations can provide insights into the stability of the complex and the key interactions that maintain binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of compounds with their biological activity. While not extensively detailed in the provided context, these models are a standard part of in silico drug discovery pipelines.
Challenges and Future Research Directions in Plpro Inhibitor Development
Achieving Broad-Spectrum PLpro Inhibition Across Coronaviruses
A significant challenge in antiviral drug development is creating agents that are effective against a wide range of related viruses. For coronaviruses, this means developing broad-spectrum inhibitors that can target PLpro from various species, including those that may emerge in the future.
The primary obstacle to achieving broad-spectrum PLpro inhibition lies in the structural differences of the enzyme across various coronaviruses. mdpi.com Notably, the flexible blocking loop 2 (BL2) domain exhibits significant structural dissimilarities between the PLpro of SARS-CoV and MERS-CoV. mdpi.com These differences can render an inhibitor designed for one virus ineffective against another. mdpi.com In contrast, the main protease (3CLpro) is more highly conserved across coronaviruses, making it a more straightforward target for broad-spectrum drug design. mdpi.comfrontiersin.org
Despite these difficulties, research has identified promising candidates. For instance, the inhibitor GZNL-P36 has demonstrated the ability to inhibit PLpro activity from different coronaviruses, suggesting its potential as a broad-spectrum agent. mdpi.com Similarly, in silico studies have shown that natural compounds like phycocyanobilin (PCB) may have broad-spectrum activity against the proteases of various human and animal coronaviruses. frontiersin.org The key strategy for overcoming the challenge of variability is to target the highly conserved functional regions of the enzyme. frontiersin.org
Enhancing PLpro Inhibitor Specificity and Selectivity
A crucial aspect of drug development is ensuring that a compound specifically interacts with its intended target while minimizing off-target effects that could lead to toxicity. For PLpro inhibitors, this is particularly challenging due to the enzyme's dual function as a protease and a deubiquitinase (DUB), and its structural similarity to human DUBs. mdpi.comfrontiersin.org The human genome encodes nearly 100 DUBs, and developing inhibitors that can distinguish between the viral PLpro and these host enzymes is a formidable task. frontiersin.org
Research has shown that the most successful strategies often involve targeting regions outside the catalytic active site. nih.gov Many potent inhibitors bind to exosites involved in ubiquitin recognition, such as the BL2 groove. nih.govnih.gov This approach can significantly enhance selectivity. For example, an analogue of GRL0617, known as analogue 19, showed potent inhibition of SARS-CoV-2 PLpro with high selectivity, exhibiting no significant cross-inhibition against ten other human DUBs. frontiersin.org Similarly, compound 5b was developed to be a potent and selective PLpro inhibitor over related human DUBs. uic.edu Exploiting the structural and functional differences between the viral protease and host cell enzymes is a promising avenue for designing highly specific inhibitors. mdpi.com
Addressing Viral Evolution and Potential for Resistance
The constant evolution of viruses presents a major threat to the long-term efficacy of antiviral drugs. Mutations in the viral genome can lead to amino acid changes in the drug's target protein, reducing the inhibitor's binding affinity and rendering the drug ineffective.
A significant advantage of targeting PLpro is its high degree of conservation among different coronaviruses and their variants. mdpi.com This conservation means that mutations in PLpro are less likely to occur without compromising the virus's viability, making it a more stable drug target compared to proteins like the spike protein, which mutates rapidly. acs.org Indeed, resistance to inhibitors of other viral enzymes, such as RdRp and Mpro, has already been identified in clinical settings. mdpi.com
While PLpro is highly conserved, the potential for resistance cannot be entirely dismissed. news-medical.net The ongoing evolution of SARS-CoV-2 underscores the need for antiviral agents that target these conserved domains. acs.orgacs.org Understanding the cross-reactivity of inhibitors with PLpro from different viral strains can help researchers anticipate and potentially mitigate the emergence of drug-resistant variants. mdpi.com
Integration of Multi-Omics Data in Inhibitor Discovery and Optimization
The advent of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the field of drug discovery. nih.govoup.com These powerful approaches provide a holistic view of the complex interactions between a virus and its host, offering new avenues for identifying therapeutic targets and designing effective inhibitors. oup.com
By integrating and analyzing these large datasets, researchers can elucidate the molecular pathogenesis of viral diseases, identify and validate new drug targets, and even predict the likelihood of drug resistance. nih.govoup.com For example, affinity purification mass spectrometry has been used to map the interaction network between viral and human proteins, identifying 66 human proteins that could serve as potential targets for therapeutic intervention. nih.gov In another study, direct RNA sequencing was employed to analyze the SARS-CoV-2 transcriptome and its epigenetic modifications, providing insights into viral stability and immune evasion mechanisms. nih.gov
Multi-omics strategies can significantly accelerate the drug development pipeline, from target identification to the rational design of novel therapies. oup.com
Future Prospects for PLpro Inhibitors in Antiviral Therapeutics Research
PLpro remains a validated and highly attractive target for the development of new antiviral drugs to combat both the current COVID-19 pandemic and future coronavirus outbreaks. mdpi.comnih.govmdpi.com The unique dual function of PLpro in both viral replication and immune evasion presents a compelling therapeutic opportunity. biorxiv.orgresearchgate.net Inhibiting this single enzyme can deliver a two-pronged attack: directly halting the virus's ability to replicate and restoring the host's natural antiviral immune responses. biorxiv.orgresearchgate.net
常见问题
Q. What experimental assays are critical for validating PLpro inhibitor efficacy and specificity in vitro?
To validate PLpro inhibitors, researchers should employ a combination of enzymatic and cellular assays:
- Fluorescence-based deubiquitination/deISGylation assays using substrates like ISG15-Rhodamine to measure enzymatic inhibition (IC50) .
- Antiviral activity assays in SARS-CoV-2-infected Vero E6 cells to determine EC50 values .
- Surface Plasmon Resonance (SPR) to quantify binding affinity (KD) and cooperativity between inhibitors and PLpro .
- Counter-screening against related proteases (e.g., MERS-CoV PLpro) to assess specificity, as BL2 loop variations can alter inhibitor susceptibility .
Q. How can structural biology techniques guide the initial design of PLpro inhibitors?
Key structural methods include:
- X-ray crystallography of PLpro-inhibitor complexes (e.g., PDB 7D6H, 7LBR) to map binding interactions at the S4/S1 subsites or BL2 groove .
- Molecular docking to predict binding modes, leveraging known structures like the ubiquitin-binding channel or Tyr268/269 residues .
- 3D-QSAR modeling to correlate inhibitor physicochemical properties (e.g., steric, electrostatic fields) with activity .
Q. Table 1: Representative PLpro Inhibitors and Key Metrics
Advanced Research Questions
Q. How can researchers address discrepancies in inhibitor efficacy between in vitro and in vivo models?
Discrepancies often arise from pharmacokinetic (PK) challenges or off-target effects. Strategies include:
- Metabolic stability assays (e.g., liver microsomes) to optimize half-life .
- Murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) profiling, as demonstrated for GZNL-P36, which reduced viral load by 3-log in lungs .
- Cryo-EM or MD simulations (>40 ns) to study inhibitor-PLpro dynamics in physiological conditions .
Q. What computational strategies enhance the design of broad-spectrum PLpro inhibitors?
- Evolutionary conservation analysis of PLpro sequences (e.g., SARS-CoV-2 vs. MERS-CoV) to identify invariant residues (e.g., Tyr268) for targeting .
- AI-guided generative models (e.g., LIME software) to propose novel scaffolds with multi-coronavirus activity .
- Free energy perturbation (FEP) to predict binding affinity changes across PLpro variants .
Q. How can researchers resolve contradictions in inhibitor mechanism-of-action studies?
Q. Table 2: Structural Techniques for Mechanism Validation
| Technique | Application | Example Study Outcome | Reference |
|---|---|---|---|
| X-ray diffraction | Resolve inhibitor-PLpro hydrogen bonds | GZNL-P36 binds BL2 groove via Leu162 | |
| MD simulations | Predict BL2 loop flexibility | WEHI-P4 maintains binding despite mutations | |
| Cryo-EM | Study PLpro-inhibitor complexes in cells | Confirmed allosteric inhibition by HBA |
Q. What methodologies are effective for overcoming drug resistance in PLpro inhibitors?
Q. How can allosteric PLpro inhibitors be rationally designed?
- Crystallographic screening of natural compounds (e.g., HBA, YRL) binding to the S2 helix .
- NMR-based fragment screening to detect weak binders at distal sites .
- Ensemble docking to prioritize compounds stabilizing closed BL2 conformations .
Q. What integrated approaches validate the antiviral and immunomodulatory roles of PLpro inhibitors?
Q. How do researchers balance potency and cytotoxicity during lead optimization?
Q. What strategies improve the translational potential of PLpro inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
